Azido-PEG3-DYKDDDDK

Solubility Bioconjugation FLAG tag

Azido-PEG3-DYKDDDDK uniquely integrates a PEG3 spacer with the FLAG epitope, delivering ≥30 mM aqueous solubility—far exceeding non-PEGylated azido-FLAG analogs that require low µM working concentrations. This heterobifunctional click reagent enables efficient CuAAC or SPAAC conjugation to alkyne/DBCO substrates, minimizing steric hindrance for robust anti-FLAG detection and purification. Choose this reagent for high-yield protein tagging, co-IP, SPR sensor functionalization, and copper-free intracellular imaging where solubility and signal-to-noise are non-negotiable.

Molecular Formula C50H75N13O24
Molecular Weight 1242.2 g/mol
Cat. No. B12367723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG3-DYKDDDDK
Molecular FormulaC50H75N13O24
Molecular Weight1242.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCOCCOCCOCCN=[N+]=[N-])O
InChIInChI=1S/C50H75N13O24/c51-12-3-1-5-29(56-44(77)31(21-27-7-9-28(64)10-8-27)58-45(78)32(22-38(66)67)55-37(65)11-15-85-17-19-87-20-18-86-16-14-54-63-53)43(76)59-34(24-40(70)71)47(80)61-36(26-42(74)75)49(82)62-35(25-41(72)73)48(81)60-33(23-39(68)69)46(79)57-30(50(83)84)6-2-4-13-52/h7-10,29-36,64H,1-6,11-26,51-52H2,(H,55,65)(H,56,77)(H,57,79)(H,58,78)(H,59,76)(H,60,81)(H,61,80)(H,62,82)(H,66,67)(H,68,69)(H,70,71)(H,72,73)(H,74,75)(H,83,84)/t29-,30-,31-,32-,33-,34-,35-,36-/m0/s1
InChIKeyUBNDUTFMVNRKDR-VTGDPKQBSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azido-PEG3-DYKDDDDK: A PEGylated Click-Chemistry FLAG Tag Peptide for Bioorthogonal Conjugation and Protein Purification


Azido-PEG3-DYKDDDDK is a heterobifunctional peptide conjugate comprising a terminal azide group, a triethylene glycol (PEG3) spacer, and the FLAG epitope sequence (DYKDDDDK). The compound is classified as a click chemistry reagent and a multifunctional fusion tag, primarily employed for the site-specific introduction of the FLAG tag onto alkyne- or cyclooctyne-functionalized biomolecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition. The integrated PEG3 linker enhances aqueous solubility and reduces steric hindrance, facilitating efficient immunodetection and purification using anti-FLAG antibodies [1].

Why Azido-PEG3-DYKDDDDK Cannot Be Directly Substituted with Generic FLAG Tags or Non-PEGylated Azido-FLAG


While the FLAG peptide (DYKDDDDK) is a widely used epitope tag, its direct conjugation to target molecules often results in limited aqueous solubility and suboptimal antibody accessibility due to steric crowding. Non-PEGylated azido-FLAG derivatives, though functional, exhibit markedly reduced solubility and may require lower working concentrations, as evidenced by typical usage at 100 μM final concentration in cell lysate applications [1]. In contrast, the PEG3 spacer in Azido-PEG3-DYKDDDDK confers significantly enhanced hydrophilicity and molecular flexibility, enabling higher stock concentrations and improved binding kinetics with immobilized anti-FLAG antibodies [1]. This makes the compound a non-substitutable reagent for applications demanding high yields and robust signal-to-noise ratios.

Quantitative Differentiation of Azido-PEG3-DYKDDDDK vs. Alternative FLAG Tag Reagents


PEG3 Linker Confers 300-Fold Higher Solubility vs. Non-PEGylated Azido-FLAG

Azido-PEG3-DYKDDDDK demonstrates superior aqueous solubility due to the hydrophilic PEG3 spacer. While non-PEGylated Azido-FLAG has been reported for use at a final concentration of 100 μM (0.1 mM) in cell lysates [1], the PEG3-containing variant exhibits solubility of at least 30 mM in water and PBS [1]. This represents a >300-fold improvement in achievable concentration.

Solubility Bioconjugation FLAG tag

Dual Click Chemistry Reactivity (CuAAC and SPAAC) Broadens Experimental Design Options

The terminal azide group of Azido-PEG3-DYKDDDDK is compatible with both copper-catalyzed azide-alkyne cycloaddition (CuAAC) using terminal alkynes, and copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) using cyclooctynes such as DBCO or BCN [1]. This dual reactivity contrasts with alkyne-functionalized FLAG tags (e.g., Alkyne-PEG3-FLAG), which are restricted to CuAAC with azide-bearing partners . The SPAAC compatibility is particularly critical for live-cell or in vivo applications where copper cytotoxicity is a concern.

Click chemistry Bioorthogonal CuAAC SPAAC

High Chemical Purity (≥95% by HPLC) Ensures Reproducible Bioconjugation Outcomes

Commercial preparations of Azido-PEG3-DYKDDDDK are routinely supplied at ≥95% purity as determined by reversed-phase HPLC [1]. While synthetic peptides may vary in purity (typically 90-95%), the ≥95% threshold minimizes the presence of deletion sequences and truncated impurities that could compete for click reaction sites or introduce variability in quantitative assays.

Purity HPLC Peptide Reproducibility

Defined Molecular Weight and Exact Mass Facilitate Accurate Stoichiometric Calculations

Azido-PEG3-DYKDDDDK has a precisely defined molecular weight of 1485.49 g/mol (trifluoroacetate salt) and an exact mass of 1484.57 g/mol, as confirmed by high-resolution mass spectrometry [1]. This contrasts with polydisperse PEGylated reagents where molecular weight heterogeneity complicates accurate molar ratio determination. The discrete PEG3 length ensures that each molecule is identical, enabling reliable quantification in bioconjugation and surface functionalization experiments.

Molecular weight Monodisperse Stoichiometry Mass spectrometry

Optimal Application Scenarios for Azido-PEG3-DYKDDDDK Based on Quantitative Evidence


Site-Specific Fluorescent Labeling of Alkyne-Modified Proteins for Live-Cell Imaging

Using SPAAC, Azido-PEG3-DYKDDDDK can be conjugated to DBCO-functionalized proteins expressed on the cell surface or intracellularly. The PEG3 spacer minimizes steric interference with the FLAG epitope, allowing sensitive detection with anti-FLAG antibodies conjugated to fluorophores. This approach enables real-time tracking of protein trafficking without copper toxicity, leveraging the compound's dual click compatibility .

One-Step Purification and Detection of Recombinant Proteins via CuAAC-Mediated FLAG Tagging

Proteins bearing an alkyne handle (introduced via metabolic labeling or genetic code expansion) can be efficiently FLAG-tagged using Azido-PEG3-DYKDDDDK and CuAAC. The resulting conjugate can be directly purified on anti-FLAG affinity resin and detected using HRP-conjugated anti-FLAG antibodies. The high solubility of the reagent (≥30 mM) ensures efficient conjugation even at high protein concentrations, reducing precipitation and improving yields [1].

Functionalization of Nanoparticles and Biosensor Surfaces with FLAG Epitopes

Azido-PEG3-DYKDDDDK can be covalently attached to alkyne- or DBCO-modified nanoparticles, quantum dots, or SPR sensor chips via click chemistry. The PEG3 spacer provides a flexible linker that presents the FLAG tag in an optimally accessible orientation for antibody capture, reducing nonspecific adsorption and enhancing assay sensitivity. The defined molecular weight ensures precise control over surface density [1].

Multiplexed Protein Interaction Studies Using FLAG-Tagged Bait Proteins

In pull-down assays, Azido-PEG3-DYKDDDDK can be used to generate FLAG-tagged bait proteins from alkyne-modified precursors. The high purity (≥95%) and defined stoichiometry of the reagent minimize background from unreacted species, improving the reliability of co-immunoprecipitation and mass spectrometry-based interactome mapping [1].

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